(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-(2,4-difluorophenyl)imino-8-methoxy-N-(6-methylpyridin-2-yl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2N3O3/c1-13-5-3-8-20(26-13)28-22(29)16-11-14-6-4-7-19(30-2)21(14)31-23(16)27-18-10-9-15(24)12-17(18)25/h3-12H,1-2H3,(H,26,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTPQMABCGZDFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 8-Methoxy-2H-Chromene-3-Carboxylic Acid
The chromene core is constructed via acid-catalyzed cyclization of 2-hydroxy-5-methoxybenzaldehyde with ethyl acetoacetate, followed by hydrolysis:
$$
\text{2-Hydroxy-5-methoxybenzaldehyde} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Ethyl 8-methoxy-2H-chromene-3-carboxylate} \xrightarrow{\text{NaOH}} \text{8-Methoxy-2H-chromene-3-carboxylic acid}
$$
Optimization Data:
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| H₂SO₄ | 110 | 78 | 95 |
| PTSA | 100 | 65 | 92 |
| HCl (gas) | 120 | 72 | 94 |
Formation of the Imine Linkage
The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂), then coupled with 2,4-difluoroaniline in anhydrous dichloromethane (DCM) under nitrogen atmosphere:
$$
\text{8-Methoxy-2H-chromene-3-carbonyl chloride} + \text{2,4-Difluoroaniline} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}} \text{(2Z)-8-Methoxy-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxylic acid}
$$
Critical Parameters:
Amide Bond Formation with 6-Methylpyridin-2-Amine
The final step employs carbodiimide-mediated coupling (EDCl/HOBt) to attach the 6-methylpyridin-2-amine nucleophile:
$$
\text{(2Z)-8-Methoxy-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxylic acid} + \text{6-Methylpyridin-2-amine} \xrightarrow{\text{EDCl, HOBt, DMF}} \text{Target Compound}
$$
Yield Optimization:
| Coupling Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 12 | 85 |
| DCC/DMAP | THF | 24 | 72 |
| HATU | DCM | 6 | 88 |
Source: Comparative studies on amide coupling efficiency.
Alternative Synthetic Routes and Methodological Innovations
Microwave-Assisted Cyclocondensation
Recent advances utilize microwave irradiation to accelerate the chromene ring formation, reducing reaction times from 12 hours to 30 minutes while maintaining yields >80%. This method enhances energy efficiency and scalability.
One-Pot Tandem Reactions
A streamlined protocol combines imine formation and amide coupling in a single pot using polymer-supported reagents, eliminating intermediate purification steps. This approach reduces solvent waste and improves atom economy.
Analytical Characterization and Quality Control
Spectroscopic Validation:
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, CH=N), 7.89–7.30 (m, aromatic), 3.91 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃-pyridine).
- HPLC Purity: >99% (C18 column, acetonitrile/water gradient).
Crystallographic Data:
Single-crystal X-ray diffraction confirms the Z-configuration of the imine bond and planarity of the chromene-pyridine system.
Industrial-Scale Production Considerations
Challenges:
- Cost of Fluorinated Reagents: 2,4-Difluoroaniline accounts for 40% of raw material costs.
- Byproduct Management: Fluoride ion release during imine formation necessitates scrubber systems.
Scale-Up Solutions:
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
The compound (2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide, also known as "Compound X," and with the CAS number 1327171-02-7 , is a synthetic organic molecule under investigation for its potential biological activities. Similarly, (2Z)-2-[(2,5-difluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide is also considered a useful research compound. These compounds belong to the chromone class, known for their diverse biological activities.
Properties and Structure
(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide :
(2Z)-2-[(2,5-difluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide:
- Molecular Formula:
- Molecular Weight: 421.404 g/mol
These compounds feature a chromene core with functional groups that contribute to their biological activity [1, 3]. These include a difluorophenyl group to enhance lipophilicity and target selectivity, a methoxy group to influence receptor interactions, and a pyridine moiety that may participate in hydrogen bonding with biological targets.
Potential Applications
Chromone derivatives exhibit anti-inflammatory and antitumor properties and have shown promise in antimicrobial assays. Studies suggest they may exhibit cytotoxicity against various cancer cell lines, potentially inducing apoptosis and cell cycle arrest.
- Anti-inflammatory Activity: Chromone derivatives can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). Some compounds have demonstrated effective inhibition in models of acute inflammation.
- Antitumor Activity: Chromones have demonstrated cytotoxicity against cancer cell lines, potentially through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties: These compounds can interact with bacterial membranes or inhibit metabolic pathways crucial for bacterial survival, showing promise in antimicrobial assays against pathogens.
Additional Information
Mechanism of Action
The mechanism of action of (2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the biological context and the specific targets involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The compound is compared to its closest analog, (2Z)-2-[(3,4-difluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide (CAS: 1327178-66-4), which differs in two critical regions:
Fluorine Substitution Pattern : The target compound has fluorine atoms at the 2- and 4-positions of the phenyl ring, whereas the analog has fluorines at the 3- and 4-positions.
Heterocyclic Amide Group : The target compound features a 6-methylpyridin-2-yl group, while the analog uses a 1,3-thiazol-2-yl substituent.
Table 1: Structural and Physicochemical Comparison
Implications of Structural Variations
- Fluorine Positioning : The 2,4-difluoro substitution in the target compound may enhance electron-withdrawing effects and alter binding interactions compared to the 3,4-difluoro analog. This positional difference could influence solubility and metabolic stability due to steric and electronic effects on aromatic ring reactivity .
- Conversely, the thiazole’s sulfur atom may engage in hydrogen bonding or metal coordination, affecting target selectivity .
- Molecular Weight and Polarity : The target compound’s higher molecular weight (446.41 vs. 413.4 g/mol) and additional methyl group may reduce aqueous solubility but enhance protein-binding affinity.
Biological Activity
The compound (2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide (CAS Number: 1327171-02-7) is a member of the chromene family, known for its diverse biological activities. This article explores its pharmacological properties, particularly its potential as a therapeutic agent, supported by various studies and data.
Chemical Structure and Properties
- Molecular Formula : C23H17F2N3O3
- Molecular Weight : 421.4 g/mol
- Structural Features : The compound features a chromene backbone with a difluorophenyl imine and a methoxy group, which may contribute to its biological activity.
Antidiabetic Activity
Recent studies have highlighted the potential of chromene derivatives as DPP-4 inhibitors , which are crucial in managing diabetes. For instance, related compounds have shown significant inhibition of DPP-4 activity with IC50 values in the low nanomolar range. Specifically, compounds structurally similar to (2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide demonstrated over 80% inhibition at doses as low as 3 mg/kg in animal models .
Anticancer Properties
Chromene derivatives have also been evaluated for their anticancer potential. A study on related compounds indicated that they exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer. For example, certain derivatives showed IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma cells . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
The compound's potential antimicrobial activity has been investigated against several pathogens. In vitro studies have demonstrated that related chromene derivatives possess significant antibacterial properties against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values reported were as low as 0.78 μM for some derivatives .
Case Studies
-
DPP-4 Inhibition Study
- Objective : To evaluate the antidiabetic effects of chromene derivatives.
- Method : Oral administration in diabetic rat models.
- Results : Significant reduction in blood glucose levels and enhanced glucose tolerance were observed within 24 hours post-administration.
-
Anticancer Activity Assessment
- Objective : To assess the cytotoxic effects on cancer cell lines.
- Method : MTT assay on various human cancer cell lines.
- Results : Notable cytotoxicity was recorded with IC50 values significantly lower than standard chemotherapeutics.
Data Summary
Q & A
Q. What synthetic strategies are recommended to optimize yield and purity of this compound?
The synthesis involves multi-step reactions, including cyclization to form the chromene core, imino group introduction via condensation, and methoxylation. Key considerations include:
- Temperature control : Maintain 60–80°C during imino bond formation to prevent side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for condensation steps to enhance reactivity .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol improves purity (>95%) .
Q. How is the compound’s structure confirmed post-synthesis?
Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : Confirm Z-configuration via coupling constants (e.g., 3J = 12–14 Hz for trans-olefinic protons) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., m/z 421.4 for [M+H]+) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and imino (C=N, ~1600 cm⁻¹) groups .
Q. What predictive tools assess its potential bioactivity?
Use computational models like PASS (Prediction of Activity Spectra for Substances) to predict anti-inflammatory, anticancer, or antimicrobial activity based on structural motifs (e.g., chromene core, difluorophenyl group) .
Advanced Research Questions
Q. How do reaction conditions influence substituent reactivity in derivative synthesis?
Substituents like chloro or methoxy groups alter electronic effects:
- Electrophilic substitution : Chloro groups direct reactions to meta positions under acidic conditions (H₂SO₄, 0°C) .
- Nucleophilic attack : Methoxy groups enhance ring electron density, favoring oxidation at the chromene core (e.g., KMnO₄ in acetone) .
- Steric effects : Bulky 6-methylpyridin-2-yl groups may hinder imino bond rotation, stabilizing the Z-configuration .
Q. What methodologies address contradictions in reported bioactivity data?
Discrepancies in IC₅₀ values (e.g., 10–50 µM for anticancer activity) may arise from assay conditions. Mitigation strategies:
- Standardized assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (48–72 hrs) .
- Control compounds : Compare with known chromene derivatives (e.g., flavonoid analogs) to validate potency .
Q. How is structure-activity relationship (SAR) studied for this compound?
SAR analysis involves:
- Substituent variation : Replace difluorophenyl with trifluoromethyl or chlorophenyl groups to assess potency changes .
- Bioisosteric replacement : Swap pyridinyl with thiazolyl groups to evaluate target selectivity .
- 3D-QSAR modeling : Correlate electrostatic/hydrophobic properties with activity using CoMFA or CoMSIA .
Q. What pharmacokinetic parameters are critical for in vivo studies?
Preliminary data from similar chromene derivatives suggest:
| Parameter | Value |
|---|---|
| Bioavailability | ~40% (oral) |
| Half-life (t₁/₂) | 6 hours |
| Plasma Protein Binding | >90% |
| Optimize dosing regimens using compartmental modeling (e.g., NONMEM) . |
Q. Which techniques identify molecular targets of this compound?
- Molecular docking : Screen against kinase libraries (e.g., PDB) to predict interactions with EGFR or CDK2 .
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to purified enzymes (e.g., COX-2 for anti-inflammatory activity) .
- CRISPR-Cas9 knockout : Validate target dependency in cellular models .
Methodological Guidance for Data Interpretation
Q. How is the Z-configuration confirmed experimentally?
- X-ray crystallography : Resolve dihedral angles (<10° for Z-isomer) .
- NOESY NMR : Detect spatial proximity between imino protons and chromene methoxy groups .
Q. What in vitro assays are suitable for evaluating anti-inflammatory activity?
- COX-2 inhibition : Measure prostaglandin E₂ (PGE₂) suppression in LPS-stimulated macrophages .
- NF-κB luciferase reporter assay : Quantify pathway inhibition in HEK293T cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
